Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester is a complex organic compound known for its unique structure and diverse applications. This compound features a phthalimide group and a succinimide ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalic anhydride with glycine to form phthalimidoacetic acid. This intermediate is then esterified with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents such as dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to avoid impurities
Reaction Monitoring: Real-time monitoring of reaction parameters
Purification: Crystallization or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Hydrolysis: Breaking down into phthalimidoacetic acid and succinimide under basic conditions
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles
Oxidation: Oxidative cleavage of the phthalimide ring under strong oxidizing conditions
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution
Substitution: Nucleophiles like amines or thiols in the presence of a base
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Major Products
Hydrolysis: Phthalimidoacetic acid and succinimide
Substitution: Various substituted phthalimidoacetic acid derivatives
Oxidation: Phthalic acid and other oxidized products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactive ester group makes it suitable for forming amide bonds in peptide synthesis.
Biology
In biological research, it serves as a probe for studying enzyme mechanisms, particularly those involving esterases and amidases.
Medicine
Pharmaceutical research utilizes this compound for developing prodrugs and drug delivery systems. Its ability to form stable conjugates with bioactive molecules enhances drug stability and bioavailability.
Industry
In the industrial sector, it is used in the synthesis of polymers and resins, where its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects primarily through its ester and amide functionalities. In biological systems, it can be hydrolyzed by esterases to release active drugs or intermediates. The phthalimide group can interact with various enzymes, modulating their activity and providing insights into enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
- Phthalimidoacetic acid
- Succinimidoacetic acid
- N-Phthaloyl glycine
Uniqueness
Compared to similar compounds, acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester stands out due to its dual functional groups, which offer versatility in chemical reactions and applications. Its ability to form stable conjugates with various molecules makes it particularly valuable in drug development and industrial applications.
This detailed overview provides a comprehensive understanding of the compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c17-10-5-6-11(18)15(10)23-12(19)7-22-16-13(20)8-3-1-2-4-9(8)14(16)21/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKISXMROPLMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CON2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118753 | |
Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333377-78-8 | |
Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333377-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401118753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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